molecular formula C16H14ClNO3 B5805833 N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide

Cat. No. B5805833
M. Wt: 303.74 g/mol
InChI Key: HJEZLOKCHQLFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide, also known as MDMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a psychoactive substance that has been studied for its effects on mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide binds to serotonin transporters, preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in serotonin levels in the synaptic cleft, resulting in increased neurotransmission.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide has been shown to have several biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide also increases the release of oxytocin, a hormone associated with social bonding and trust. This increase in oxytocin levels has been linked to the therapeutic effects of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide-assisted therapy.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide has several advantages for use in lab experiments. It is a potent and selective agonist of serotonin transporters, making it useful for studying the effects of serotonin on the brain. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide has been shown to have therapeutic potential for treating mental health disorders, making it a promising candidate for further research.
However, there are also limitations to the use of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide in lab experiments. N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide is a psychoactive substance that can produce subjective effects in participants, making it difficult to control for placebo effects. Additionally, the use of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide in lab experiments raises ethical concerns due to its potential for abuse.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide. One area of interest is the use of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide-assisted therapy for the treatment of other mental health disorders, such as depression and addiction. Additionally, research is needed to better understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide use on the brain and body. Finally, there is a need for further research on the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide, including its effects on neurotransmitter systems and neural circuits.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including oxidation, reduction, and condensation reactions. The final product is a white crystalline powder that is typically consumed orally.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide has been studied extensively for its potential therapeutic applications. Research has shown that N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide-assisted therapy can be effective in treating PTSD, anxiety, and other mental health disorders. N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide works by increasing the release of serotonin, a neurotransmitter that regulates mood, in the brain. This increase in serotonin levels has been linked to an improvement in symptoms of depression and anxiety.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-10-2-4-12(13(17)6-10)16(19)18-8-11-3-5-14-15(7-11)21-9-20-14/h2-7H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEZLOKCHQLFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide

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